Cas no 885180-60-9 ((2E)-3-4-(3-chlorophenyl)piperazin-1-yl-2-cyano-N-phenylprop-2-enamide)

(2E)-3-[4-(3-Chlorophenyl)piperazin-1-yl]-2-cyano-N-phenylprop-2-enamide is a synthetic organic compound featuring a piperazine core substituted with a 3-chlorophenyl group and an α,β-unsaturated cyanoacrylamide moiety. This structure confers potential utility as an intermediate in medicinal chemistry, particularly for targeting serotonin or dopamine receptors due to the piperazine pharmacophore. The conjugated enamide system enhances electrophilic reactivity, facilitating selective bond formation in synthetic applications. Its cyano group improves solubility and offers a handle for further derivatization. The compound's rigid, planar geometry may contribute to binding affinity in biologically active analogs. Careful handling is advised due to the reactive acrylamide functionality. Suitable for research applications requiring structurally constrained piperazine derivatives.
(2E)-3-4-(3-chlorophenyl)piperazin-1-yl-2-cyano-N-phenylprop-2-enamide structure
885180-60-9 structure
Product Name:(2E)-3-4-(3-chlorophenyl)piperazin-1-yl-2-cyano-N-phenylprop-2-enamide
CAS No:885180-60-9
MF:C20H19ClN4O
MW:366.844063043594
CID:5437741
PubChem ID:7711471
Update Time:2025-06-09

(2E)-3-4-(3-chlorophenyl)piperazin-1-yl-2-cyano-N-phenylprop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • (E)-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyano-N-phenylprop-2-enamide
    • (2E)-3-4-(3-chlorophenyl)piperazin-1-yl-2-cyano-N-phenylprop-2-enamide
    • Inchi: 1S/C20H19ClN4O/c21-17-5-4-8-19(13-17)25-11-9-24(10-12-25)15-16(14-22)20(26)23-18-6-2-1-3-7-18/h1-8,13,15H,9-12H2,(H,23,26)
    • InChI Key: AECVKPZASMWHAY-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=CC=C1)(=O)C(C#N)=CN1CCN(C2=CC=CC(Cl)=C2)CC1

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Additional information on (2E)-3-4-(3-chlorophenyl)piperazin-1-yl-2-cyano-N-phenylprop-2-enamide

Introduction to (2E)-3-4-(3-chlorophenyl)piperazin-1-yl-2-cyano-N-phenylprop-2-enamide (CAS No. 885180-60-9)

(2E)-3-4-(3-chlorophenyl)piperazin-1-yl-2-cyano-N-phenylprop-2-enamide is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 885180-60-9, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications.

The molecular structure of this compound features a complex arrangement of functional groups, including a piperazine ring, a cyano group, and a phenyl ring. These structural elements contribute to its unique chemical properties and biological interactions. The presence of the piperazine moiety, in particular, suggests potential interactions with various biological targets, which is a key consideration in drug design.

In recent years, there has been a growing interest in developing novel compounds that can modulate neurological and psychiatric disorders. The piperazine scaffold is well-known for its ability to interact with neurotransmitter receptors, making it a valuable component in the design of psychoactive drugs. The specific substitution pattern in (2E)-3-4-(3-chlorophenyl)piperazin-1-yl-2-cyano-N-phenylprop-2-enamide may confer unique pharmacological properties that could be exploited for therapeutic benefits.

One of the most compelling aspects of this compound is its potential as a lead molecule for drug discovery. The combination of the cyano and phenyl groups introduces additional layers of biological activity that can be fine-tuned through structural modifications. This flexibility makes it an attractive candidate for further investigation in medicinal chemistry.

Recent studies have begun to explore the pharmacological profile of related compounds, providing insights into the possible mechanisms of action of (2E)-3-4-(3-chlorophenyl)piperazin-1-yl-2-cyano-N-phenylprop-2-enamide. These studies have highlighted the importance of understanding the interactions between such molecules and biological targets at the molecular level. This knowledge is crucial for optimizing drug candidates and improving their efficacy and safety profiles.

The synthesis of this compound involves multi-step organic reactions, each requiring careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex framework of the molecule. These methods are essential for achieving the desired structural features and functional groups.

The biological activity of (2E)-3-4-(3-chlorophenyl)piperazin-1-yl-2-cyano-N-phenylprop-2-enamide has been preliminarily assessed in various in vitro assays. These assays have revealed potential interactions with receptors and enzymes involved in neurotransmitter signaling pathways. For instance, preliminary data suggest that this compound may modulate the activity of serotonin receptors, which are implicated in mood regulation and cognitive function.

Further preclinical studies are necessary to fully elucidate the pharmacological properties and therapeutic potential of this compound. These studies will involve detailed pharmacokinetic and pharmacodynamic analyses, as well as assessments of its safety profile. Such investigations are critical for determining whether (2E)-3-4-(3-chlorophenyl)piperazin-1-yl-2-cyano-N-phenylprop-2-enamide can progress to clinical development.

The development of new pharmaceuticals is a complex and lengthy process that requires extensive research and testing. However, compounds like (2E)-3-4-(3-chlorophenyl)piperazin-1-yl-2-cyano-N-phenylprop-2-enamide offer hope for discovering innovative treatments for various diseases. The ongoing research in this area underscores the importance of continued investment in pharmaceutical science.

Collaborations between academic researchers and industry scientists are essential for advancing drug discovery efforts. Such partnerships can facilitate the translation of laboratory findings into clinical applications, bringing new therapies to patients more quickly. The study of compounds like (2E)-3-4-(3-chlorophenyl)piperazin-1-yl-2-cyano-N-phenylprop-2-enamide exemplifies this collaborative approach to pharmaceutical innovation.

In conclusion, (2E)-3-(4-(3-chlorophenyl)piperazin-1-yl)-2-cyanoN-phenylprop- -eneamide (CAS No.885180--60-9) represents a significant advancement in pharmaceutical research. Its unique structure and promising biological activities make it a valuable candidate for further study. As research continues, this compound may contribute to the development of new treatments for neurological and psychiatric disorders.

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